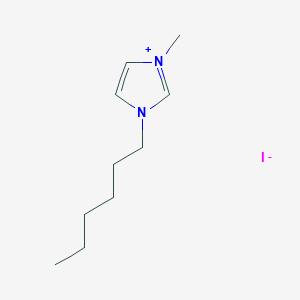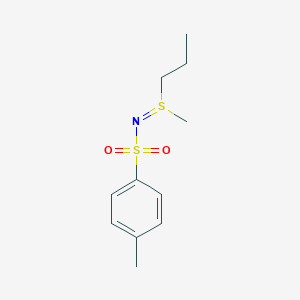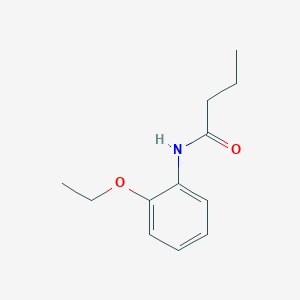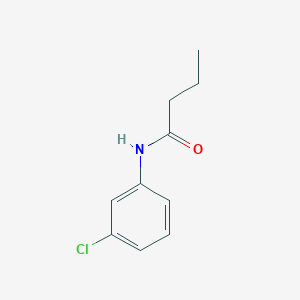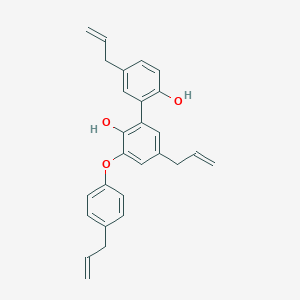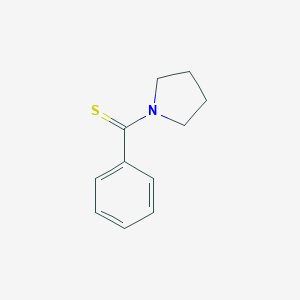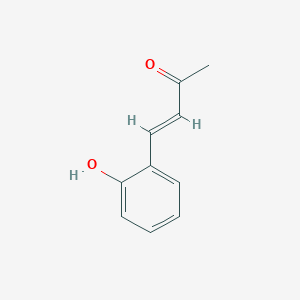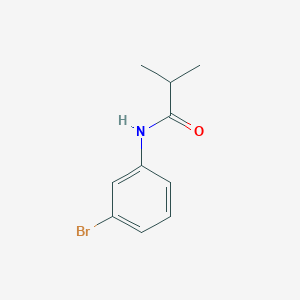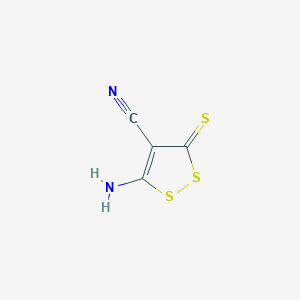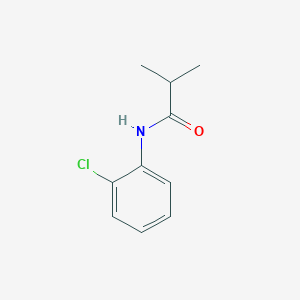
3,11,12,21-tetrahydro-1H-yohimban-14-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,11,12,21-tetrahydro-1H-yohimban-14-one, also known as rauwolscine, is a natural alkaloid found in several plants, including Rauwolfia serpentina and Pausinystalia yohimbe. This compound has attracted attention due to its potential therapeutic properties, particularly in the treatment of various diseases and disorders.
作用机制
Rauwolscine acts as an alpha-2 adrenergic receptor antagonist, which means it blocks the activity of these receptors in the body. This leads to an increase in the release of norepinephrine, a neurotransmitter that plays a role in regulating blood pressure, heart rate, and other physiological functions. Rauwolscine also has an affinity for serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
生化和生理效应
Rauwolscine has been shown to have several biochemical and physiological effects. It can increase blood pressure and heart rate, which may have implications for its use in the treatment of hypotension. Rauwolscine has also been shown to have anxiolytic and antidepressant effects, possibly due to its activity on serotonin receptors. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one has been shown to have anti-cancer properties, although the exact mechanism of action is not fully understood.
实验室实验的优点和局限性
Rauwolscine has several advantages for use in lab experiments. It is a natural compound that can be easily extracted from plant sources, making it a cost-effective option for researchers. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one has been studied extensively, so there is a wealth of information available on its properties and potential therapeutic uses. However, there are also limitations to using 3,11,12,21-tetrahydro-1H-yohimban-14-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one has been shown to have some toxicity in animal studies, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on 3,11,12,21-tetrahydro-1H-yohimban-14-one. One area of interest is its potential as an anti-cancer agent, as studies have shown promising results in this area. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one may have applications in the treatment of obesity, as it has been shown to have effects on adipose tissue metabolism. Further research is also needed to fully understand the mechanism of action of 3,11,12,21-tetrahydro-1H-yohimban-14-one and its potential therapeutic uses in various diseases and disorders.
合成方法
Rauwolscine can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of synthesis involves the extraction of 3,11,12,21-tetrahydro-1H-yohimban-14-one from the bark of the Pausinystalia yohimbe tree, followed by purification using chromatography techniques. Alternatively, 3,11,12,21-tetrahydro-1H-yohimban-14-one can be synthesized chemically from yohimbine, another alkaloid found in the same plant.
科学研究应用
Rauwolscine has been studied extensively for its potential therapeutic properties. Some of the areas of research include its effects on blood pressure, anxiety, depression, and sexual dysfunction. Rauwolscine has also been investigated for its potential as an anti-cancer agent and a treatment for obesity.
属性
CAS 编号 |
39662-68-5 |
|---|---|
产品名称 |
3,11,12,21-tetrahydro-1H-yohimban-14-one |
分子式 |
C19H16N2O |
分子量 |
288.3 g/mol |
IUPAC 名称 |
3,11,12,21-tetrahydro-1H-yohimban-14-one |
InChI |
InChI=1S/C19H16N2O/c22-19-13-6-2-1-5-12(13)11-17-18-15(9-10-21(17)19)14-7-3-4-8-16(14)20-18/h1-8,17,20H,9-11H2 |
InChI 键 |
JFYGOKQVGRLDGO-UHFFFAOYSA-N |
SMILES |
C1CN2C(CC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 |
规范 SMILES |
C1CN2C(CC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 |
其他 CAS 编号 |
39662-68-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)
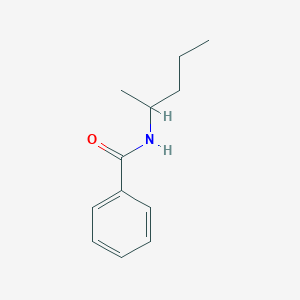
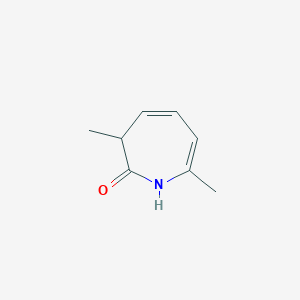
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
